Almonertinib - 1899921-05-1

Almonertinib

Catalog Number: EVT-271070
CAS Number: 1899921-05-1
Molecular Formula: C30H35N7O2
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Almonertinib is a novel, highly selective third-generation EGFR-TKI [ ] developed for the treatment of non-small cell lung cancer (NSCLC) with specific genetic mutations [ ]. It is particularly effective against tumors exhibiting EGFR-sensitizing mutations and the T790M resistance mutation [ , ]. Its role in scientific research focuses on understanding its mechanisms of action, interactions with other drugs, and potential for overcoming acquired resistance in NSCLC.

Osimertinib

  • Compound Description: Osimertinib (also known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is primarily used for treating non-small-cell lung cancer (NSCLC) in patients with EGFR mutations, including the T790M resistance mutation. [, , , , , , , , , , , , ]
  • Relevance: Osimertinib shares a similar mechanism of action and target with Almonertinib, both inhibiting EGFR, including the T790M mutant. [, , , , , , , , , , ] They are both used in similar clinical settings for treating NSCLC, making Osimertinib a clinically relevant comparator to Almonertinib. [, , , , , , , , , , , , ] Notably, Almonertinib has been investigated as a potential alternative for patients who experience adverse effects from Osimertinib, such as interstitial lung disease. [, ]

Rivaroxaban

  • Compound Description: Rivaroxaban is a direct factor Xa inhibitor used to treat venous thromboembolism (VTE), a common complication in NSCLC patients. []

Apixaban

  • Compound Description: Similar to Rivaroxaban, Apixaban is a selective, direct factor Xa inhibitor used to treat VTE. []
  • Relevance: Apixaban is also frequently co-prescribed with Almonertinib in NSCLC patients, and similar to Rivaroxaban, pharmacokinetic interactions are observed, with Almonertinib increasing Apixaban's exposure. [] This co-administration necessitates careful monitoring and potential dose adjustment to ensure patient safety. []

Gefitinib

  • Compound Description: Gefitinib is a first-generation EGFR tyrosine kinase inhibitor used in treating NSCLC patients with EGFR-sensitizing mutations. [, , ]
  • Relevance: While both Gefitinib and Almonertinib target EGFR, Almonertinib, as a third-generation inhibitor, demonstrates superior efficacy in targeting the T790M resistance mutation. [, , ] Clinically, Almonertinib is often considered a subsequent treatment option following Gefitinib resistance, particularly in cases with the T790M mutation. [, ] A head-to-head phase III trial (AENEAS) demonstrated the superior progression-free survival of Almonertinib compared to Gefitinib in the first-line treatment setting for patients with EGFR-mutant NSCLC. []

Icotinib

  • Compound Description: Icotinib, similar to Gefitinib, is a first-generation EGFR-TKI used in treating NSCLC with EGFR-sensitive mutations. [, , ]
  • Relevance: Both Icotinib and Almonertinib are used sequentially in treating NSCLC, with Almonertinib often employed after Icotinib resistance, especially in patients developing the T790M mutation. [, ] A case report suggests that high-dose Icotinib as salvage therapy might contribute to the emergence of the T790M mutation, highlighting a potential connection between the two drugs in the context of resistance development. []

Erlotinib

  • Compound Description: Erlotinib is another first-generation EGFR tyrosine kinase inhibitor utilized in treating NSCLC patients harboring EGFR-sensitive mutations. []

Afatinib

  • Compound Description: Afatinib is a second-generation EGFR tyrosine kinase inhibitor with a broader spectrum of activity compared to first-generation inhibitors. [, , , , ]
  • Relevance: Afatinib and Almonertinib are often used sequentially in managing NSCLC, with Almonertinib considered after Afatinib resistance, especially in cases with the T790M mutation. [, ] In certain instances, Afatinib has been used in combination with Almonertinib to address acquired resistance mechanisms, showcasing their potential synergy in specific clinical scenarios. [] Furthermore, Afatinib may offer a therapeutic alternative for patients who cannot tolerate Almonertinib due to adverse effects like severe rashes. []

Poziotinib

  • Compound Description: Poziotinib is an irreversible EGFR tyrosine kinase inhibitor that targets various EGFR mutations, including exon 20 insertions. []
  • Relevance: Poziotinib and Almonertinib have been used sequentially in a patient with an uncommon EGFR exon 20 insertion mutation. [] This suggests that both drugs may offer clinical benefit in such cases, even though their primary indications and approved use in this context may differ.

Crizotinib

  • Compound Description: Crizotinib is a tyrosine kinase inhibitor that targets anaplastic lymphoma kinase (ALK) and is used in treating ALK-positive NSCLC. []
  • Relevance: A case report identified the development of an EML4-ALK fusion mutation after Almonertinib resistance in a patient with EGFR-mutant NSCLC. [] This finding led to the successful implementation of a combination therapy involving Almonertinib and Crizotinib, highlighting the potential for combined EGFR and ALK inhibition in managing resistance mechanisms. []

Zanubrutinib

  • Compound Description: Zanubrutinib is a Bruton's tyrosine kinase inhibitor used in various hematologic malignancies but was also used as an internal standard in a pharmacokinetic study of Almonertinib. []
  • Relevance: While Zanubrutinib does not directly target EGFR or share similar therapeutic indications with Almonertinib, its use as an internal standard in a pharmacokinetic study underscores its analytical relevance in studying Almonertinib's properties and interactions. []

HAS-719

  • Compound Description: HAS-719 is the active metabolite of Almonertinib, exhibiting inhibitory activity against EGFR. [, , , ]
  • Relevance: Understanding the pharmacokinetic properties and activity of HAS-719 is crucial for comprehending the overall efficacy and safety profile of Almonertinib. [, , ] While Almonertinib exhibits good blood-brain barrier penetration, HAS-719 does not readily cross, suggesting differences in their distribution and potential to address CNS metastases. []

Dacomitinib

  • Compound Description: Dacomitinib is a second-generation, irreversible EGFR tyrosine kinase inhibitor. []
  • Relevance: Dacomitinib and Almonertinib share the same target, EGFR, and are both used in treating EGFR-mutant NSCLC. [] They might be considered as alternative options in specific clinical scenarios based on their efficacy and safety profiles. []

Furmonertinib

  • Compound Description: Furmonertinib is a third-generation EGFR tyrosine kinase inhibitor, similar to Osimertinib and Almonertinib, targeting EGFR with activity against the T790M resistance mutation. [, ]
  • Relevance: Furmonertinib shares a similar mechanism of action, target, and clinical indication with Almonertinib. [, ] These similarities make Furmonertinib a relevant comparator in terms of efficacy, safety, and potential use in managing NSCLC with EGFR mutations. [, ]

Befotertinib

  • Compound Description: Befotertinib is a third-generation EGFR tyrosine kinase inhibitor designed to target EGFR mutations, including the T790M resistance mutation. []
  • Relevance: Befotertinib, similar to Almonertinib, belongs to the third-generation EGFR-TKIs and is used in treating EGFR-mutant NSCLC. [] Their overlapping therapeutic niches make them relevant comparators in clinical practice.

Neratinib

  • Compound Description: Neratinib is an irreversible pan-ERBB tyrosine kinase inhibitor with activity against EGFR, HER2, and HER4. []
  • Relevance: While Neratinib has a broader target profile compared to Almonertinib, both compounds share EGFR as a common target. [] Comparing their inhibitory activities against EGFR and their potential in EGFR-driven cancers could provide insights into their distinct pharmacological profiles.

HS-10241

  • Compound Description: HS-10241 is an oral, highly selective MET tyrosine kinase inhibitor. []
  • Relevance: HS-10241 is being investigated in combination with Almonertinib to overcome MET-amplification-mediated resistance, a common mechanism of acquired resistance to EGFR-TKI therapy. [] The combination showed promising antitumor activity in EGFR-mutated and MET-amplified NSCLC patients, suggesting potential synergy between these two agents. []

17. Voriconazole* Compound Description: Voriconazole is a triazole antifungal medication and is a moderate or strong inhibitor of CYP3A4. []* Relevance: Co-administration of voriconazole can significantly alter the pharmacokinetic profile of almonertinib, increasing its systemic exposure in rats. []

18. Fluconazole* Compound Description: Fluconazole is a triazole antifungal drug. It is a moderate or strong inhibitor of CYP3A4. []* Relevance: Similar to voriconazole, fluconazole alters the pharmacokinetic profile of almonertinib, leading to increased exposure in rats. []

Source and Classification

Almonertinib (also known as HS-10296) was developed by Jiangsu Haosen Pharmaceutical Co., Ltd. It belongs to the class of small molecule inhibitors and is specifically categorized under targeted therapies for cancer treatment. The compound is recognized for its high selectivity and potency against various epidermal growth factor receptor mutations, which are prevalent in non-small cell lung cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of almonertinib involves several key steps that utilize advanced organic chemistry techniques. The process typically includes:

  1. Formation of the Core Structure: The initial step involves constructing the core structure through coupling reactions that form the necessary aromatic systems.
  2. Functionalization: Subsequent steps involve introducing functional groups that enhance the compound's binding affinity to the epidermal growth factor receptor.
  3. Purification: The final product undergoes purification processes such as chromatography to isolate almonertinib from by-products and unreacted materials.

Specific synthetic routes may vary, but they generally follow established protocols for creating similar compounds in the class of epidermal growth factor receptor inhibitors .

Molecular Structure Analysis

Structure and Data

Almonertinib has a complex molecular structure characterized by its ability to form covalent bonds with cysteine residues in the epidermal growth factor receptor. The molecular formula is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S, and it exhibits a molecular weight of approximately 428.52 g/mol.

Key structural features include:

  • A central aromatic ring system that facilitates binding to the receptor.
  • A Michael acceptor site that allows for covalent modification of specific amino acids within the target enzyme.

The three-dimensional conformation of almonertinib enables effective interaction with the active site of the epidermal growth factor receptor, particularly with residues such as Cys797 .

Chemical Reactions Analysis

Reactions and Technical Details

Almonertinib undergoes several chemical reactions when interacting with biological systems:

  1. Covalent Bond Formation: The primary reaction involves the covalent bonding between almonertinib and cysteine residues in the epidermal growth factor receptor, particularly at position 797. This reaction is crucial for its inhibitory activity.
  2. Metabolic Degradation: In vivo, almonertinib can be metabolized by liver enzymes, leading to various metabolites that may retain some biological activity or be excreted.

The kinetics of these reactions are essential for understanding the drug's efficacy and safety profile in clinical applications .

Mechanism of Action

Process and Data

Almonertinib exerts its therapeutic effects through a well-defined mechanism of action:

  1. Binding to Epidermal Growth Factor Receptor: Upon administration, almonertinib selectively binds to mutated forms of the epidermal growth factor receptor, inhibiting its tyrosine kinase activity.
  2. Inhibition of Signal Transduction: This binding prevents downstream signaling pathways that promote cell proliferation and survival, effectively inducing apoptosis in cancer cells.
  3. Overcoming Resistance: Almonertinib has shown efficacy against multidrug-resistant cancer cells by re-sensitizing them to conventional therapies, thus enhancing treatment outcomes .

The detailed interaction between almonertinib and epidermal growth factor receptor mutations has been elucidated using docking studies and kinetic analyses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Almonertinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions, which is critical for its therapeutic use.
  • Melting Point: Specific melting point data may vary but typically falls within a range suitable for pharmaceutical applications.

These properties are essential for formulating effective dosage forms that ensure optimal bioavailability and therapeutic efficacy .

Applications

Scientific Uses

Almonertinib is primarily utilized in oncology as a targeted therapy for non-small cell lung cancer patients exhibiting specific epidermal growth factor receptor mutations. Its ability to penetrate the central nervous system makes it particularly valuable for treating brain metastases associated with lung cancer.

Current research continues to explore its potential applications in combination therapies and its effectiveness against other malignancies characterized by similar mutations. Ongoing clinical trials aim to further establish its safety profile and therapeutic benefits across diverse patient populations .

Properties

CAS Number

1899921-05-1

Product Name

Almonertinib

IUPAC Name

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

Molecular Formula

C30H35N7O2

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34)

InChI Key

DOEOECWDNSEFDN-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC

Solubility

Soluble in DMSO

Synonyms

HS-10296; HS 10296; HS10296;

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.